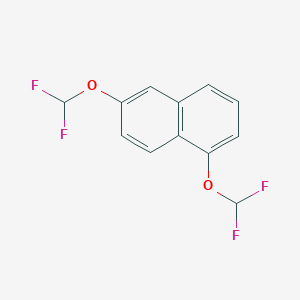

1,6-Bis(difluoromethoxy)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8F4O2 |

|---|---|

Molekulargewicht |

260.18 g/mol |

IUPAC-Name |

1,6-bis(difluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H8F4O2/c13-11(14)17-8-4-5-9-7(6-8)2-1-3-10(9)18-12(15)16/h1-6,11-12H |

InChI-Schlüssel |

ZUUSCWDRSVFNGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)OC(F)F |

Herkunft des Produkts |

United States |

Contextualization of 1,6 Bis Difluoromethoxy Naphthalene Within Contemporary Fluorinated Organic Chemistry

Significance of Difluoromethoxy Moieties in Organic Synthesis

The introduction of fluorine and fluorinated groups into organic molecules is a widely used strategy in medicinal chemistry, materials science, and agrochemicals. nih.gov The difluoromethyl group (CF2H) and by extension, the difluoromethoxy group (OCF2H), have garnered considerable interest due to the unique properties they confer upon a parent molecule. researchgate.net

The difluoromethoxy group is often considered a bioisostere of other functional groups like hydroxyl, thiol, or amine groups. nih.gov However, it possesses distinct characteristics. The OCF2H group can act as a lipophilic hydrogen bond donor, a property that can enhance binding affinity and selectivity to biological targets. alfa-chemistry.comresearchgate.net This is a crucial consideration in drug design, where fine-tuning intermolecular interactions is paramount. nih.gov

Naphthalene (B1677914) Scaffold as a Versatile Platform in Chemical Research

The naphthalene system, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a foundational scaffold in organic chemistry. ekb.eg Its rigid, planar structure and extensive π-conjugated system provide a robust framework for the construction of a wide array of functional molecules. nih.govresearchgate.net

In medicinal chemistry, the naphthalene core is present in numerous approved drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijpsjournal.com FDA-approved drugs such as Naproxen, Propranolol, and Duloxetine all feature the naphthalene scaffold. ekb.egnih.gov Its versatility allows for structural modifications that can fine-tune the pharmacological profile of a compound. ekb.egresearchgate.net

Beyond pharmaceuticals, naphthalene derivatives are crucial in materials science. They are used as building blocks for organic electronic materials, such as organic field-effect transistors (OFETs), due to their inherent charge-transport properties. rsc.org The ability to easily functionalize the naphthalene ring at various positions allows for the synthesis of materials with tailored electronic and optical properties. rsc.org Naphthalene derivatives are also used in the production of dyes, pigments, and polymers. numberanalytics.comknowde.com The sulfonation of naphthalene, for instance, leads to the formation of naphthalenesulfonic acids, which are utilized as surfactants and dispersants. knowde.com

Advanced Synthetic Methodologies for 1,6 Bis Difluoromethoxy Naphthalene and Analogues

Synthesis of Key Precursors

The quality and purity of the final product are intrinsically linked to the quality of the starting materials. The primary precursor for 1,6-bis(difluoromethoxy)naphthalene is 1,6-dihydroxynaphthalene (B165171).

Preparation of Dihydroxynaphthalene Intermediates

Dihydroxynaphthalenes, including the 1,6-isomer, are crucial industrial intermediates. They are commonly synthesized from naphthalenedisulfonic acids through a high-temperature alkali fusion process.

Alkali Fusion of Naphthalenedisulfonic Acid Salts

The conversion of naphthalenedisulfonic acid salts to their corresponding dihydroxynaphthalenes is a well-established industrial method. The process involves the high-temperature reaction of the sulfonic acid salt with a strong base, typically a molten mixture of alkali hydroxides.

The general industrial production of dihydroxynaphthalenes starts with the sulfonation of naphthalene (B1677914) to yield a sulfonic acid compound, which is then converted to the diol via alkali fusion. commonorganicchemistry.com For instance, 1,6-naphthalenediol can be produced through the caustic alkali fusion of 1,6-naphthalenedisulfonic acid. This specific precursor is often obtained as a byproduct in the commercial manufacturing of 1,5-naphthalenedisulfonic acid. Similarly, 2,7-dihydroxynaphthalene (B41206) is produced by the caustic fusion of naphthalene-2,7-disulfonic acid at temperatures around 300°C.

The synthesis of high-purity 2,6-dihydroxynaphthalene (B47133) from disodium (B8443419) 2,6-naphthalenedisulfonate highlights the typical conditions for this reaction class. Optimal yields have been achieved using a specific mass ratio of the sulfonate salt to the alkali. acs.org The reaction is sensitive to conditions such as temperature and the composition of the alkali mixture, which can influence both the yield and the purity of the resulting dihydroxynaphthalene isomer.

Table 1: Alkali Fusion Reaction Parameters for Dihydroxynaphthalene Synthesis

| Precursor | Alkali Reagent(s) | Temperature (°C) | Reported Yield | Reference |

| Disodium 2,6-naphthalenedisulfonate | Sodium hydroxide (B78521), Potassium hydroxide | 345 | 86.3% | acs.org |

| Naphthalene-2,7-disulfonic acid | Caustic alkali | ~300 | Not specified | |

| 1,6-Naphthalenedisulfonic acid | Caustic alkali | Not specified | 80% (theoretical) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Precursor Purification Strategies

The crude dihydroxynaphthalene obtained from alkali fusion often contains impurities, notably residual sulfur compounds from the starting sulfonic acid, which can be present in concentrations of several hundred to several thousand parts per million (ppm). acs.org The removal of these impurities is critical for subsequent high-performance applications.

A highly effective method for purification involves the use of neutral alumina (B75360) as an adsorbent. commonorganicchemistry.comacs.org In this process, the crude dihydroxynaphthalene is dissolved in a suitable organic solvent, such as various alcohols (methanol, ethanol), ketones (acetone), or ethers (tetrahydrofuran). acs.org Neutral alumina is then added to the solution, and the mixture is stirred. The alumina selectively adsorbs the sulfur-containing impurities. commonorganicchemistry.com The purified dihydroxynaphthalene is recovered by filtering off the alumina. For optimal results, it is recommended to use at least 5 parts by mass of neutral alumina per 100 parts by mass of the dihydroxynaphthalene, with stirring conducted at a temperature between 0 and 150°C for at least 0.1 hours. commonorganicchemistry.com

Another common purification technique is recrystallization from various solvents. Solvents such as aqueous alcohols (e.g., a methanol-water mixture), ethers, acetone, acetic acid, and benzene (B151609) have been successfully used to purify dihydroxynaphthalene isomers. acs.orgorgsyn.org For example, 2,6-dihydroxynaphthalene can be refined to a purity of up to 99% using a methanol-water mixed solvent. acs.org Sublimation has also been reported as a viable, albeit sometimes less practical, purification method. orgsyn.org

Regioselective Difluoromethoxylation Protocols

The introduction of the difluoromethoxy group (-OCHF₂) onto the naphthalene core is a critical step in the synthesis of the target compound. This transformation requires regioselective methods to ensure the etherification occurs at the desired hydroxyl positions.

Etherification Reactions

The conversion of the hydroxyl groups of 1,6-dihydroxynaphthalene to difluoromethoxy ethers is a key transformation. While various methods exist for the difluoromethylation of phenols, the Mitsunobu reaction represents a powerful tool for the formation of ether linkages under mild conditions. acs.orgacs.orgorgsyn.org

Mitsunobu Reaction Conditions and Selectivity

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of other functional groups, including ethers, through a dehydrative coupling with a suitable nucleophile. nih.govwikipedia.org In the context of synthesizing this compound, the 1,6-dihydroxynaphthalene acts as the nucleophile that attacks an electrophilic difluoromethyl source, although the direct difluoromethoxylation of phenols under Mitsunobu conditions is less commonly documented than other etherifications. The standard reaction involves an alcohol, a pronucleophile (in this case, the phenolic hydroxyl groups of the dihydroxynaphthalene), a phosphine (B1218219) reagent (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjk-sci.com

The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org A general procedure involves dissolving the dihydroxynaphthalene, triphenylphosphine, and the alcohol (the difluoromethyl source, if the reaction proceeds this way, though more commonly the phenol (B47542) itself is the nucleophile) in the solvent, cooling the mixture to 0°C, and then slowly adding the azodicarboxylate. wikipedia.org The reaction is then typically stirred at room temperature. wikipedia.org

Table 2: Typical Reagents and Conditions for Mitsunobu Etherification of Phenols

| Component | Example Reagent(s) | Typical Solvent(s) | Temperature Range (°C) | Reference |

| Phosphine | Triphenylphosphine (PPh₃) | Tetrahydrofuran (THF), Diethyl ether | 0 to Room Temp | wikipedia.org |

| Azodicarboxylate | DEAD, DIAD | Tetrahydrofuran (THF), Diethyl ether | 0 to Room Temp | wikipedia.orgjk-sci.com |

| Nucleophile | Phenolic Hydroxyl Group | N/A | N/A | commonorganicchemistry.com |

| Solvent | THF, Dioxane, CH₂Cl₂ | N/A | N/A | jk-sci.com |

This table is interactive. Click on the headers to sort the data.

Selectivity in the Mitsunobu reaction is influenced by several factors. The reaction generally proceeds with a clean inversion of stereochemistry at a chiral secondary alcohol center, which is a hallmark of its Sₙ2-type mechanism. nih.govwikipedia.org For a substrate like 1,6-dihydroxynaphthalene with two equivalent hydroxyl groups, the reaction would be expected to proceed at both sites, likely requiring at least two equivalents of the phosphine and azodicarboxylate reagents to achieve bis-etherification.

The acidity of the nucleophile is a critical factor; phenols are sufficiently acidic to act as effective nucleophiles in this reaction. commonorganicchemistry.com However, issues can arise if the nucleophile is not acidic enough (pKa > 13), which can lead to side reactions where the azodicarboxylate adduct acts as the nucleophile. wikipedia.org For sterically hindered phenols, the reaction can be sluggish, and weaker solvents like diethyl ether may improve yields by suppressing side reactions. sdstate.edu The regioselectivity between two different hydroxyl groups on a naphthalene ring would depend on their relative steric accessibility and acidity, though for the symmetrical 1,6-isomer, this is not a factor in achieving the target molecule.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis, a classical and versatile method for forming ethers, can be adapted for the synthesis of aryl difluoromethyl ethers. wikipedia.orgmasterorganicchemistry.com This approach involves the reaction of a phenoxide with a suitable difluoromethylating agent. For the synthesis of this compound, this would entail the deprotonation of 1,6-dihydroxynaphthalene to form the corresponding bis-phenoxide, followed by reaction with a difluoromethyl electrophile. wikipedia.orgjk-sci.com

The success of this SN2-type reaction is highly dependent on the nature of the difluoromethylating agent. masterorganicchemistry.com Traditional reagents like chlorodifluoromethane (B1668795) (Freon 22) have been used but are ozone-depleting and gaseous, making them difficult to handle. nih.gov Modern approaches utilize alternative, non-ozone-depleting liquid reagents like difluoromethyltriflate (HCF₂OTf). nih.gov This reagent reacts rapidly with phenols at room temperature in the presence of a base like potassium hydroxide (KOH) to afford aryl difluoromethyl ethers in good yields. nih.gov The reaction is believed to proceed through the formation of difluorocarbene (:CF₂) as a key intermediate. nih.gov

The general applicability of the Williamson ether synthesis for preparing aryl ethers is well-established, and its extension to fluorinated alcohols has been demonstrated. jk-sci.comnih.gov For instance, palladium-catalyzed C–O cross-coupling reactions, which share mechanistic features with the Williamson synthesis, have been successfully employed to couple fluorinated alcohols with aryl bromides. nih.gov

| Starting Material | Difluoromethylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | HCF₂OTf | KOH | MeCN/H₂O | Difluoromethoxybenzene | High | nih.gov |

| Thiophenol | HCF₂OTf | KOH | MeCN/H₂O | (Difluoromethylthio)benzene | High | nih.gov |

| Aryl Boronic Acid | HCF₂OTf (after in-situ oxidation) | H₂O₂, KOH | MeCN/H₂O | Aryl Difluoromethyl Ether | Good | nih.gov |

| Aryl Halide | HCF₂OTf (after in-situ hydroxylation) | Pd catalyst, base, then KOH | - | Aryl Difluoromethyl Ether | Good | nih.gov |

Metal-Mediated Difluoromethylation Techniques

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C–CF₂H bonds, offering alternative pathways to the Williamson ether synthesis. These methods often exhibit high efficiency and functional group tolerance under mild conditions.

Copper-Catalyzed C(sp²)-CF₂H Bond Formation

Copper-catalyzed cross-coupling reactions are a prominent strategy for introducing the difluoromethyl group onto aromatic rings. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with a difluoromethyl source. For instance, aryl iodides can be coupled with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. nih.gov Another approach involves the direct difluoromethylation of aryl iodides using TMSCF₂H in the presence of CuI and CsF. nih.gov Mechanistic studies suggest the formation of a copper-difluoromethyl intermediate, potentially a cuprate (B13416276) species like [Cu(CF₂H)₂]⁻, which is more stable than the neutral CuCF₂H. nih.gov

The synthesis of a naphthalene-based diarylamide with a difluoromethoxy group highlights the utility of copper catalysis in related transformations. researchgate.net While this example involves a C-N bond forming step, the underlying principles of copper-mediated cross-coupling are relevant.

| Aryl Halide | Difluoromethyl Source | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodide | EtO₂CCF₂SiMe₃ | CuI | DMSO | Moderate to Good | nih.gov |

| 1-Butyl-4-iodobenzene | TMSCF₂H | CuI / CsF | - | High | nih.gov |

| 1-(Allyloxy)-2-iodobenzene | TMSCF₂H | CuI / CsF | - | High | nih.gov |

Palladium-Catalyzed Difluoromethylation Pathways

Palladium catalysis offers a versatile platform for the synthesis of difluoromethylated aromatic compounds. nih.govnih.govnih.gov Palladium-catalyzed C–O cross-coupling reactions have been successfully applied to the synthesis of fluorinated alkyl aryl ethers from (hetero)aryl bromides and fluorinated alcohols. nih.gov The use of specific ligands, such as tBuBrettPhos, can significantly enhance the efficiency of these couplings. nih.gov

For the direct formation of C–CF₂H bonds, palladium-catalyzed aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes has been reported. nih.gov This reaction is promoted by dialkylaryl phosphine ligands. Computational studies suggest that the reductive elimination step to form the C–CF₂H bond is facilitated by the coordination of the difluorobenzyl π-system to the palladium center. nih.gov Furthermore, palladium-catalyzed decarbonylative cross-coupling of acid chlorides with a difluoromethyl zinc reagent provides another efficient route to difluoromethylated compounds. rsc.org

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (Hetero)aryl Bromide | Fluorinated Alcohol | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | Excellent | nih.gov |

| Aryl Halide | TMSCF₂Ar' | Pd catalyst / Dialkylaryl phosphine | - | - | - | nih.gov |

| Aryl Chloride (Fenofibrate) | Trifluoroethanol | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | Excellent | nih.gov |

Nickel and Iron-Catalyzed Methodologies

Nickel and iron, being more earth-abundant and less expensive than palladium, have emerged as attractive catalysts for difluoromethylation reactions. cas.cnrsc.orgnih.govnih.gov Nickel-catalyzed protocols have been developed for the ortho- or para-selective difluoromethylation of aromatic amines. nih.gov Additionally, nickel catalysis has been employed in the synthesis of aryldifluoromethyl aryl ethers via a Suzuki cross-coupling reaction between aryloxydifluoromethyl bromides and arylboronic acids, proceeding through a proposed Ni(I/III) catalytic cycle. nih.govresearchgate.net

Iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone provides a mild and broadly applicable method for accessing difluoromethylated arenes. cas.cnnih.gov This reaction is believed to involve radical species. cas.cnnih.gov Another iron-catalyzed approach involves the reaction of aryl Grignard reagents with bromodifluoromethane. rsc.org

| Catalyst | Starting Material | Difluoromethyl Source | Key Reagents | Yield | Reference |

|---|---|---|---|---|---|

| Nickel | Aromatic Amine | - | Bidentate phosphine ligand | - | nih.gov |

| Nickel | Aryloxydifluoromethyl Bromide | - | Arylboronic acid, DABCO, K₂CO₃ | Good | nih.govresearchgate.net |

| Iron | Diaryl Zinc | 2-PySO₂CF₂H | Fe(acac)₃, TMEDA | Good | cas.cnrsc.orgnih.gov |

| Iron | Aryl Grignard Reagent | BrCF₂H | FeBr₂, Bulky diamine ligand | - | rsc.org |

Gold-Mediated Difluoromethylation Strategies

Gold catalysis has also been explored for the formation of C(sp²)–CF₂H bonds. Researchers have successfully synthesized an isolable gold-difluoromethyl complex, which upon treatment with a silver salt, undergoes facile reductive elimination to yield the difluoromethylated arene. rsc.org This demonstrates the potential of gold-mediated pathways in difluoromethylation chemistry, although catalytic applications are still developing.

Radical-Based Difluoromethylation

Radical-based difluoromethylation offers a complementary approach to metal-catalyzed methods, particularly for the functionalization of heterocycles and arenes. nih.govrsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic substrate.

Organic photoredox catalysis has emerged as a powerful tool for generating •CF₂H radicals under mild conditions from sources like sodium difluoromethanesulfinate (CF₂HSO₂Na). nih.gov This method avoids the need for stoichiometric oxidants and has been successfully applied to the direct C–H difluoromethylation of various heterocycles. nih.gov The reaction is believed to proceed via the formation of the •CF₂H radical, which is trapped by the heteroaromatic substrate. nih.gov While direct examples on naphthalene are not explicitly detailed, the broad applicability to arenes suggests its potential for the synthesis of difluoromethylated naphthalenes. nih.govnih.gov

Minisci-Type C-H Difluoromethylation in Arenes and Heteroarenes

The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient (hetero)arenes with alkyl radicals. In the context of difluoromethylation, this approach allows for the introduction of a -CHF₂ group directly onto an aromatic ring without the need for pre-functionalization, which is a significant advantage for late-stage modification of complex molecules. rsc.orgnih.gov

The reaction is typically initiated by an oxidant that generates a difluoromethyl radical (•CHF₂) from a suitable precursor. This electrophilic radical then selectively attacks the electron-rich positions of protonated heteroaromatic substrates. rsc.org Recent advancements have expanded the scope of Minisci-type reactions to a wider range of arenes and heteroarenes. nih.gov For instance, silver-catalyzed decarboxylative difluoromethylarylation using aryldifluoroacetic acid as the •CHF₂ source has proven effective for N-heteroarenes. nih.govrsc.org Similarly, methods using inexpensive difluoroacetic acid as the radical precursor have been developed, offering a technically simple procedure for direct C-H difluoromethylation. nih.gov

While direct C-H difluoromethylation of the naphthalene core is challenging due to the ring's moderate reactivity, these Minisci-type strategies are highly relevant for the synthesis of analogues containing heteroaromatic rings. rsc.orgnih.gov Photocatalysis has also emerged as a mild and efficient way to initiate these reactions, using organic dyes or metal complexes to generate the necessary radical species under visible light irradiation. rsc.orgnih.gov

Difluoromethyl Radical Precursors and Reactivity

The generation and application of the difluoromethyl radical (•CHF₂) are central to many modern difluoromethylation strategies. researchgate.netresearchgate.net The •CHF₂ radical is a highly reactive intermediate that can participate in various transformations, including addition to unsaturated bonds and substitution reactions. ontosight.ai Its reactivity is influenced by the two electron-withdrawing fluorine atoms, which render it electrophilic. ontosight.ai

A diverse array of precursors has been developed to generate •CHF₂ radicals under various conditions. researchgate.netresearchgate.net These can be activated through single-electron transfer (SET), radical abstraction, or photoredox catalysis. rsc.org

Table 1: Common Precursors for Difluoromethyl Radical (•CHF₂) Generation

| Precursor | Activation Method | Catalyst/Initiator | Notes |

| Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) | Single-Electron Oxidation | tert-Butyl hydroperoxide (TBHP), Ag⁺, etc. nih.govnih.govresearchgate.net | A stable, user-friendly, and scalable reagent for radical difluoromethylation. researchgate.netsigmaaldrich.com |

| Difluoroacetic acid (CHF₂COOH) | Decarboxylation | AgNO₃, (NH₄)₂S₂O₈, Photocatalysis nih.govresearchgate.net | An inexpensive and readily available source of the •CHF₂ radical. nih.gov |

| Bromodifluoromethane (HCF₂Br) | Radical Abstraction, Atom Transfer | Transition metals, Photocatalysis rsc.org | An ozone-depleting substance with increasingly limited use. rsc.org |

| Difluoromethyl sulfones (R-SO₂CF₂H) | SET, Photocatalysis | Fe(acac)₃, Photoredox catalysts rsc.orgrsc.org | The reactivity can be tuned by the nature of the 'R' group. rsc.org |

| (Bromodifluoromethyl)phosphonium bromide | Radical Process | Transition metal catalyst cas.cn | Used as a precursor for difluorocarbene or radical species. cas.cn |

The choice of precursor and activation method is critical and depends on the substrate and desired reaction conditions. For example, Baran and colleagues developed zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂), a highly effective reagent that generates •CHF₂ radicals upon treatment with an oxidant like TBHP. nih.govresearchgate.net This method is compatible with a wide range of nitrogen-containing heterocycles. researchgate.net The development of such reagents has significantly advanced the accessibility of difluoromethylated compounds. researchgate.net

Difluorocarbene Insertion Mechanisms (X-H Insertion where X = O, N, S)

The most direct route to synthesizing this compound involves the O-difluoromethylation of 1,6-dihydroxynaphthalene. This transformation is typically achieved via the insertion of difluorocarbene (:CF₂) into the O-H bonds of the phenol groups.

Difluorocarbene is a short-lived, highly reactive intermediate. rsc.org It is commonly generated from precursors like chlorodifluoromethane (CHClF₂), fluoroform (CHF₃), or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). nih.govrsc.org The reaction mechanism is believed to proceed via deprotonation of the phenol by a base, followed by the nucleophilic attack of the resulting phenoxide ion on the electrophilic difluorocarbene.

General Mechanism for O-H Insertion:

Carbene Generation: A precursor is treated with a base or thermally decomposed to generate difluorocarbene (:CF₂). For example, with fluoroform: CHF₃ + Base → [:CF₃]⁻ → :CF₂ + F⁻. rsc.org

Substrate Deprotonation: The alcohol, amine, or thiol substrate is deprotonated by a base: R-XH + Base → R-X⁻ + [H-Base]⁺.

Nucleophilic Attack: The resulting anion (alkoxide, amide, or thiolate) attacks the difluorocarbene.

Protonation: The intermediate is protonated to yield the final difluoromethylated product: R-X-CF₂⁻ + H⁺ → R-X-CF₂H.

This methodology has been successfully applied to a range of substrates containing O-H, N-H, and S-H bonds. nih.govrsc.org For the synthesis of this compound, a stoichiometric amount of base and a suitable difluorocarbene source would be required to functionalize both hydroxyl groups of the 1,6-dihydroxynaphthalene precursor. While effective, traditional methods often used ozone-depleting reagents like CHClF₂. rsc.org Modern protocols focus on more environmentally benign and efficient carbene sources. rsc.orgnih.gov

Process Optimization and Scalability Considerations

Moving from laboratory-scale synthesis to large-scale industrial production requires significant process optimization. Key considerations include the cost and efficiency of reagents, the ability to recycle expensive catalysts, and the implementation of safer and more efficient manufacturing technologies like continuous flow synthesis. digitellinc.com

Reagent Development and Efficiency

The development of efficient, stable, and cost-effective difluoromethylating agents is crucial for large-scale applications. rsc.org While classic reagents like chlorodifluoromethane have been effective, their environmental impact has driven the search for alternatives. rsc.org

Fluoroform (CHF₃), a byproduct of Teflon manufacturing, is an ideal, atom-economical reagent for difluoromethylation, but its low reactivity has historically limited its use. rsc.orgrsc.org Recent advances, particularly in flow chemistry, have enabled the efficient utilization of fluoroform. rsc.orgsemanticscholar.org Other notable reagents developed for scalability and ease of use include zinc difluoromethanesulfinate (DFMS), which is a stable solid that allows for user-friendly and scalable difluoromethylation under mild, open-flask conditions. nih.govsigmaaldrich.com The development of such reagents that are safer to handle and more efficient has been a significant step toward making the synthesis of compounds like this compound more practical on a larger scale. digitellinc.com

Catalyst Recycling Strategies

Many advanced synthetic methods for difluoromethylation rely on expensive transition metal catalysts, such as those based on palladium, copper, or rhodium. cas.cnacs.orgnih.gov For these processes to be economically viable on an industrial scale, the ability to recover and reuse the catalyst is paramount.

Strategies for catalyst recycling often involve the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on a solid support. Heterogeneous catalysts, such as a dirhodium metal-organic cage (MOC-Rh-1) used for carbene insertion reactions, can be easily separated from the reaction mixture by simple filtration or centrifugation and reused for multiple cycles without a significant loss of activity. nih.gov While specific recycling strategies for the synthesis of difluoromethoxylated naphthalenes are not widely reported, the principles of using supported catalysts or developing biphasic systems where the catalyst resides in a separate, easily recoverable phase are broadly applicable. Such strategies reduce waste, lower costs, and contribute to a more sustainable chemical process.

Continuous Flow Synthesis Implementations

Continuous flow chemistry has emerged as a powerful technology for process optimization and scalability, offering significant advantages over traditional batch processing, especially for reactions involving hazardous reagents or unstable intermediates. researchgate.net Difluoromethylation reactions, which can be highly exothermic and may use toxic, gaseous reagents like fluoroform, are particularly well-suited for flow synthesis. rsc.orgsemanticscholar.org

Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety by minimizing the volume of hazardous material present at any given time. semanticscholar.orgresearchgate.net Researchers have successfully developed continuous flow protocols for C-difluoromethylation using fluoroform, achieving high yields with short reaction times (on the order of minutes). rsc.orgrsc.org These systems allow for the safe handling of gaseous reagents and can be scaled up by simply running the process for a longer duration ("scaling-out"). The implementation of continuous flow for the difluorocarbene insertion into 1,6-dihydroxynaphthalene could provide a safer, more efficient, and scalable route to this compound. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Difluoromethylation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat exchange. researchgate.net |

| Scalability | Complex "scaling-up" often requires re-optimization. | Straightforward "scaling-out" by extending operation time. acs.org |

| Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters. researchgate.net |

| Reagent Use | Often requires a large excess of reagents, especially gases. | More efficient use of reagents, enabling stoichiometric control. rsc.org |

| Reaction Time | Typically hours. | Can be reduced to minutes. rsc.orgsemanticscholar.org |

Comprehensive Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For a molecule such as 1,6-Bis(difluoromethoxy)naphthalene, ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to each other. In the case of this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the proton of the difluoromethoxy groups (-OCHF₂). The aromatic region would display a complex splitting pattern due to the coupling between adjacent protons on the naphthalene core. The protons of the two difluoromethoxy groups would likely appear as a triplet due to coupling with the two fluorine atoms.

However, a thorough search of scientific databases and literature did not yield specific ¹H NMR data for this compound.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and to probe their electronic environments. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the naphthalene ring and the carbon atoms of the difluoromethoxy groups. The carbon atoms attached to the fluorine atoms would exhibit characteristic splitting patterns (carbon-fluorine coupling).

¹⁹F NMR for Fluorine Environments and Positional Confirmation

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be critical to confirm the presence and environment of the fluorine atoms. It would be expected to show a doublet for the two equivalent difluoromethoxy groups, with coupling to the proton of the -OCHF₂ group. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms.

Detailed experimental ¹⁹F NMR data for this compound could not be located in the searched scientific literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₈F₄O₂), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

A search for publicly available HRMS data for this compound did not yield any specific results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Conjugate Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a compound by separating it from any impurities or byproducts from the synthesis. The mass spectrometer then provides the molecular weight of the main component and any separated impurities.

While commercial vendors of this compound may possess this data for quality control, it is not generally published in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the spectrum would be characterized by vibrations of the naphthalene core and the difluoromethoxy substituents.

While a specific experimental spectrum for this compound is not publicly available, characteristic absorption bands can be predicted based on known data for related structures. The primary vibrations of interest would include:

C-H stretching from the aromatic naphthalene ring, typically appearing in the region of 3100-3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, expected to produce a series of peaks between 1650-1450 cm⁻¹.

C-O-C stretching of the ether linkage, which generally gives rise to strong absorptions in the 1300-1000 cm⁻¹ range.

C-F stretching from the difluoromethyl groups, which are known to produce very strong and characteristic bands, typically in the 1100-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon would likely result in intense, complex absorptions.

Aromatic C-H out-of-plane bending , which is dependent on the substitution pattern of the naphthalene ring and appears below 900 cm⁻¹.

A data table of expected IR absorptions is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretch |

| Aromatic C=C | 1650-1450 | Stretch |

| Ether C-O-C | 1300-1000 | Asymmetric/Symmetric Stretch |

| C-F | 1100-1000 | Stretch (intense) |

| Aromatic C-H | < 900 | Out-of-plane bend |

Chromatographic Purity and Isomer Resolution

Chromatographic methods are essential for assessing the purity of a compound and for separating it from isomers and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds. nih.govuzh.ch For this compound, GC-MS would be used to determine its retention time under specific column and temperature conditions, which serves as an identifier. The mass spectrometer would fragment the molecule, producing a characteristic mass spectrum. The molecular ion peak (M⁺) would correspond to the compound's molecular weight. While a full experimental spectrum is not available, the parent molecular ion peak for the C₁₂H₈F₄O₂ isotopologue would be observed at a mass-to-charge ratio (m/z) of 272.04. researchgate.net This technique would also be effective in separating the 1,6-isomer from other isomers, such as 1,5- or 2,6-Bis(difluoromethoxy)naphthalene, which would likely exhibit different retention times. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. bldpharm.comcore.ac.uknih.gov For a compound like this compound, a reversed-phase HPLC method would typically be employed. mdpi.comrdd.edu.iq This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. tecnofrom.comnih.govnih.govresearchgate.net The compound's purity could be assessed by the presence of a single major peak at a characteristic retention time. Different isomers would likely be resolved due to subtle differences in their polarity and interaction with the stationary phase. UV detection would be suitable, given the strong UV absorbance of the naphthalene chromophore.

A hypothetical HPLC analysis setup is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thermal Analysis Techniques (TG, DTG)

Thermal analysis techniques, such as Thermogravimetry (TG) and Derivative Thermogravimetry (DTG), are used to study the thermal stability and decomposition profile of a material.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature. For this compound, a TG analysis would show the temperature at which the compound begins to decompose and the extent of mass loss at various temperatures.

Derivative Thermogravimetry (DTG) is the first derivative of the TG curve and shows the rate of mass loss. Peaks in the DTG curve indicate the temperatures at which the most significant decomposition events occur.

No specific experimental TG or DTG data for this compound is currently available in the public literature. Such an analysis would be necessary to determine its thermal stability and decomposition pattern.

Computational and Theoretical Investigations of 1,6 Bis Difluoromethoxy Naphthalene

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1,6-Bis(difluoromethoxy)naphthalene are fundamentally dictated by the arrangement of its electrons in various molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides a window into the compound's reactivity and electronic stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity. ucsb.edu For the parent naphthalene (B1677914) molecule, the HOMO is localized primarily at the 1-position, making this site the most nucleophilic and prone to attack by electrophiles. ucsb.edu The introduction of the two electron-withdrawing difluoromethoxy (-OCHF₂) groups at the 1- and 6-positions significantly perturbs this electronic arrangement.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Description | Predicted Effect of -OCHF₂ Groups |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Lowered (stabilized) compared to unsubstituted naphthalene. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Lowered (stabilized) compared to unsubstituted naphthalene. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to electronic stability and the energy of electronic transitions. | Reduced compared to unsubstituted naphthalene. researchgate.netresearchgate.net |

| Reactivity | The difluoromethoxy groups enhance the electrophilic character of the naphthalene ring. | The molecule can act as an effective building block in materials science. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For unsubstituted naphthalene, the MEP shows a negative potential (red/yellow) located above and below the plane of the aromatic rings, which is characteristic of π-systems, while the region around the hydrogen atoms displays a positive potential (blue). researchgate.net

The addition of difluoromethoxy groups drastically alters this landscape. The highly electronegative oxygen and fluorine atoms create significant regions of negative electrostatic potential. Conversely, the hydrogen atom of the difluoromethyl group and the naphthalene carbon atoms attached to the ether oxygen become more electron-deficient, exhibiting a positive electrostatic potential. This charge polarization is crucial for directing non-covalent interactions, such as hydrogen bonding and halogen bonding, in supramolecular assemblies.

The presence of halogen atoms in a molecule has a pronounced effect on its electronic properties. Studies on other polycyclic aromatic hydrocarbons demonstrate that substituting peripheral hydrogens with fluorine or chlorine effectively lowers both the HOMO and LUMO energy levels. researchgate.net This effect stems from the strong inductive-withdrawing nature of halogens.

Specifically for naphthalene systems, substitutions, including those containing oxygen, are known to reduce the HOMO-LUMO energy gap. researchgate.net The difluoromethoxy group combines the effects of both oxygen and fluorine. This dual influence leads to a significant reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.netresearchgate.net This narrowing of the energy gap is a key factor in tuning the optical and electronic properties of the material, often shifting its absorption spectrum and enhancing its potential for use in electronic devices. researchgate.net

Molecular Geometry, Conformation, and Supramolecular Assembly

The three-dimensional structure of this compound and the way its molecules pack together in the solid state are determined by a delicate balance of intramolecular and intermolecular forces.

The this compound molecule possesses conformational flexibility due to rotation around the C(naphthalene)−O single bonds. This rotation gives rise to different spatial arrangements of the two difluoromethoxy groups relative to the naphthalene plane. Computational modeling can determine the potential energy landscape, identifying the most stable, low-energy conformers. Studies on similar, larger molecules incorporating this core have identified distinct conformers, such as "bent" and "extended" forms, which can influence how the molecule binds to biological targets or assembles in a crystal. nih.govcore.ac.uk The ground state conformation is the one that is thermodynamically most stable, and this is typically the structure used for further computational analysis like MEP or Hirshfeld surface mapping. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot that shows the contribution of different types of atomic contacts.

For naphthalene derivatives, H···H and C···H/H···C interactions typically account for the largest portion of the Hirshfeld surface. nih.govnih.gov In the case of this compound, the presence of fluorine and oxygen atoms introduces other critical interactions. A hypothetical breakdown of the intermolecular contacts, based on analyses of structurally similar compounds, would include significant contributions from contacts involving fluorine. researchgate.net

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Predicted Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Represents interactions between hydrogen atoms on adjacent molecules; often the most frequent contact type. nih.goveurjchem.com |

| C···H/H···C | ~20-30% | Interactions between carbon atoms of one molecule and hydrogen atoms of another, indicative of C-H···π interactions. nih.gov |

| F···H/H···F | ~10-20% | Weak hydrogen bonds between fluorine and hydrogen atoms, crucial for directing the supramolecular assembly. researchgate.net |

| O···H/H···O | ~5-15% | Hydrogen bonds involving the ether oxygen atoms. nih.gov |

| F···C/C···F | Minor | Interactions between fluorine and carbon atoms. |

| C···C | Minor | Indicates potential π-π stacking interactions between naphthalene rings. nih.gov |

| F···F | Minor | Contacts between fluorine atoms on neighboring molecules. |

These varied intermolecular forces, from van der Waals forces to weak hydrogen bonds involving fluorine and oxygen, collectively determine the crystal packing and the resulting material's bulk properties.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Sorafenib |

| Aniline |

| Benzenediazonium chloride |

| Nitric acid |

| 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene |

| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate |

| (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are indispensable for understanding the underlying mechanisms of chemical reactions at a molecular level. These computational methods provide detailed information about the energetics and electronic structures of reactants, transition states, and products.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and map the potential energy surface of a reaction. rsc.org This allows researchers to elucidate complex reaction pathways, identify reactive intermediates, and understand reaction selectivity. researchgate.net While specific DFT studies on the reaction pathways of this compound are not prevalent, the methodology has been extensively applied to similar aromatic and fluorinated compounds.

For example, DFT calculations have been used to show that a direct electron transfer in certain photoredox-catalyzed trifluoromethoxylation reactions is energetically unfavorable, guiding the proposal of a more likely mechanism. nih.gov In studies of radical difluoromethylation of arenes, DFT calculations, alongside other mechanistic experiments, helped to confirm the formation of the OCF₂H radical and delineate the catalytic cycle. nih.gov By applying DFT, researchers can model potential reactions of this compound, such as electrophilic aromatic substitution or radical reactions, to predict the most energetically favorable pathways and understand the influence of the difluoromethoxy groups on the naphthalene core's reactivity.

To gain a quantitative understanding of reaction kinetics, it is crucial to calculate the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state. researchgate.net The Gibbs free energy of a reaction combines enthalpy (ΔH) and entropy (ΔS) and can predict the spontaneity of a chemical process under constant temperature and pressure. libretexts.orgyoutube.com The equation is given by:

ΔG° = ΔH° - TΔS° chemguide.co.uk

Characterization of Hydrogen Bonding Capabilities of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is a unique functional group that can act as a hydrogen bond donor through its polarized C-H bond. This capability is of significant interest as it allows the group to act as a potential bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups. nih.gov

The Abraham general solvation model is a linear free energy relationship used to predict the partitioning of a solute between two phases. ref.ac.uk It uses a set of solute descriptors that quantify different aspects of a molecule's interaction potential. mdpi.com The key parameter for hydrogen bond donation is the solute's hydrogen bond acidity, denoted as 'A'.

The 'A' parameter quantifies the ability of a solute to act as a hydrogen bond donor. A value of A=0 indicates a non-hydrogen bond donor, while larger values indicate stronger acidity. mdpi.com Studies on compounds containing the difluoromethyl moiety have shown that it acts as a hydrogen bond donor on a scale similar to thiophenols and anilines, though weaker than hydroxyl groups. nih.gov The determination of these parameters often relies on experimental data, such as solubility or chromatographic retention, to calculate the solute descriptors. researchgate.net For complex molecules, especially those capable of forming intramolecular hydrogen bonds, computational estimation methods may provide poor estimates compared to experiment-based values. researchgate.net

| Functional Group | Typical 'A' Value Range | Hydrogen Bond Donor Strength |

|---|---|---|

| Alkyl (e.g., -CH₃) | 0.00 | None |

| Amine (-NH₂) | ~0.1 - 0.2 | Weak to Moderate |

| Difluoromethyl (-CF₂H) | ~0.08 - 0.13 | Weak to Moderate |

| Thiol (-SH) | ~0.1 - 0.2 | Weak to Moderate |

| Amide (-CONH-) | ~0.4 - 0.6 | Strong |

| Hydroxyl (-OH) | ~0.3 - 0.8 | Strong to Very Strong |

| Carboxylic Acid (-COOH) | ~0.6 - 1.0 | Very Strong |

An intramolecular hydrogen bond is a non-covalent attraction between a hydrogen atom and an electronegative atom within the same molecule. mdpi.com The formation of such bonds can significantly influence a molecule's conformation, stability, and physicochemical properties, such as membrane permeability. mdpi.comrsc.org

In this compound, an intramolecular hydrogen bond between the two -OCF₂H groups is not possible due to their spatial separation on the naphthalene scaffold. However, the potential for these groups to form intramolecular hydrogen bonds with other appropriately positioned substituents is a subject of theoretical interest. Studies on 1,8-disubstituted naphthalenes have shown that intramolecular hydrogen bonds, such as between an amide N-H and a fluorine atom, can dictate molecular conformation. nsf.gov Theoretical studies on peri-substituted naphthalenes further confirm that intramolecular hydrogen bonds are crucial in determining the most stable conformation. mdpi.com The competition between forming an intramolecular hydrogen bond versus an intermolecular one with a solvent molecule is a key factor in molecular behavior. rsc.org For the -OCF₂H group in this compound, its ability to act as a hydrogen bond donor would depend on the presence and nature of a suitable acceptor group elsewhere on the molecule, with the resulting geometry being a balance of stabilizing hydrogen bond interactions and steric strain.

Reactivity Profiles and Reaction Mechanism Studies

Influence of Difluoromethoxy Groups on Electrophilic and Nucleophilic Reactivity

The difluoromethoxy (-OCF₂H) group is a moderately electron-withdrawing substituent. This property arises from the strong inductive effect of the two fluorine atoms, which pulls electron density away from the naphthalene (B1677914) ring. Consequently, the naphthalene core in 1,6-bis(difluoromethoxy)naphthalene is deactivated towards electrophilic aromatic substitution reactions. Electrophiles, which are electron-seeking species, will react more slowly with this deactivated ring system compared to unsubstituted naphthalene. libretexts.orgyoutube.com The substitution pattern on naphthalene is generally complex, with the 1-position being the most reactive. libretexts.org However, the presence of substituents can alter this pattern. libretexts.org

Conversely, the electron-withdrawing nature of the difluoromethoxy groups makes the naphthalene ring more susceptible to nucleophilic aromatic substitution. elsevierpure.comnih.gov In these reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. While the difluoromethoxy group itself is not typically a leaving group, its presence enhances the reactivity of the ring towards nucleophiles at other positions, should a suitable leaving group be present.

Radical Reactivity and Regiochemical Control

The radical reactivity of this compound is a subject of interest, particularly in the context of functionalizing the naphthalene core.

Recent studies have shown that the difluoromethyl radical (•CF₂H) exhibits nucleophilic character. nih.govescholarship.org This is in contrast to the trifluoromethyl radical (•CF₃), which is electrophilic. nih.govescholarship.org The nucleophilicity of the •CF₂H radical is attributed to the balance between the inductive electron withdrawal by the fluorine atoms and conjugative donation. escholarship.org This characteristic suggests that in radical reactions involving the cleavage of the C-O bond of the difluoromethoxy group, the resulting •CF₂H radical would preferentially attack electron-deficient centers. libretexts.org

The choice of solvent can significantly influence the regioselectivity of reactions involving substituted naphthalenes. mdpi.comresearchgate.net For instance, in the dibromination of naphthalene, the polarity of the solvent can affect the distribution of the resulting isomers. mdpi.comresearchgate.net While specific studies on the solvent effects on the radical reactivity of this compound are not extensively documented, it is plausible that solvent polarity and its ability to stabilize charged intermediates or transition states could play a crucial role in directing the regiochemical outcome of radical reactions.

Electrochemical Properties and Redox Behavior

The electrochemical properties of this compound are influenced by the electron-withdrawing difluoromethoxy groups, which affect the ease of oxidation and reduction of the naphthalene core.

Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical compounds. researchgate.netresearchgate.netdtu.dk For naphthalene derivatives, this method can determine the potentials at which the molecule undergoes oxidation or reduction. aalto.finih.govaalto.fichalmers.seresearchgate.net The presence of electron-withdrawing groups like -OCF₂H would be expected to make the reduction of the naphthalene ring easier (occur at less negative potentials) and the oxidation more difficult (occur at more positive potentials) compared to unsubstituted naphthalene. This is because the electron-withdrawing groups stabilize the resulting radical anion formed upon reduction and destabilize the radical cation formed upon oxidation.

| Compound | First Reduction Potential (V) | Second Reduction Potential (V) | Oxidation Potential (V) |

| Naphthalene Diimide (NDI) | -1.06 | -1.48 | Not Reported |

| Phenothiazine-NDI Dyad | -1.06 | -1.48 | Not Reported |

| Phenoxazine-NDI Dyad | -1.04 | -1.48 | Not Reported |

Kinetic Isotope Effect Studies for Rate-Determining Steps

Research on Photocatalytic Activation of this compound Remains Undisclosed

Despite a thorough review of available scientific literature, detailed research findings on the photocatalytic activation mechanisms of the chemical compound this compound are not publicly available.

Currently, there is a significant gap in the scientific domain regarding the specific interactions of this compound with light and photocatalysts. Consequently, the development of a detailed article focusing on its photocatalytic activation, including reactivity profiles and reaction mechanism studies, cannot be fulfilled at this time.

While research exists for the photocatalysis of the parent compound, naphthalene, and other derivatives, these findings are not directly applicable to this compound. The presence of the difluoromethoxy groups at the 1 and 6 positions of the naphthalene core would significantly alter the electronic properties and, therefore, the photocatalytic behavior of the molecule. Extrapolation from existing data on other compounds would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Further research and publication in peer-reviewed journals are necessary to elucidate the photocatalytic properties of this specific compound. Until such studies are made public, a comprehensive and factual report on its photocatalytic activation mechanisms remains beyond reach.

Advanced Research Applications and Functional Chemical Design

Bioisosteric Applications of the Difluoromethoxy Moiety in Molecular Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a part of a molecule is substituted with a chemically different group that retains similar physicochemical properties and biological activity. informahealthcare.com The difluoromethyl group (CF₂H) and by extension, the difluoromethoxy group (-OCF₂H), are recognized as versatile bioisosteres for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH₂) or amide groups. researchgate.netacs.orgnih.gov This is attributed to the unique electronic properties and steric profile conferred by the fluorine atoms.

A key feature of the difluoromethyl moiety is its capacity to act as a "lipophilic hydrogen bond donor". researchgate.netnih.gov The carbon-hydrogen bond in the -CF₂H group is polarized by the two highly electronegative fluorine atoms, enabling it to form hydrogen bonds. researchgate.netacs.org Studies have shown that the difluoromethyl group can function as a hydrogen bond donor on a scale similar to thiophenols and anilines. researchgate.netacs.org This ability to engage in hydrogen bonding can significantly enhance the binding affinity of a molecule to its biological target. researchgate.netresearchgate.net

Table 1: Comparison of Physicochemical Properties of Bioisosteric Groups

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bonding Capability | Typical Bioisosteric Replacement For |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.02 | H-bond acceptor | -OH, -CH₃ |

| -OH (Hydroxyl) | -0.67 | H-bond donor & acceptor | -NH₂, -SH |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Poor H-bond acceptor | Isopropyl, Chloro |

| -OCF₂H (Difluoromethoxy) | +0.2 to +0.6 nih.gov | Lipophilic H-bond donor researchgate.netnih.gov | -OH, -SH, -NH₂ researchgate.net |

Development for Electronic and Optical Materials

The naphthalene (B1677914) core of 1,6-Bis(difluoromethoxy)naphthalene is a well-known component in organic electronics. Derivatives of naphthalene, particularly naphthalene diimides (NDIs), are valued for their high electron affinity, good charge-carrier mobility, and stability, making them suitable for devices like Organic Field-Effect Transistors (OFETs). gatech.eduresearchgate.netrsc.org The properties of such materials can be systematically tuned by adding functional groups. gatech.edursc.org

The performance of organic semiconductors is heavily dependent on their electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cn Introducing strongly electronegative groups like difluoromethoxy can significantly alter these energy levels. The high electronegativity of the -OCF₂H group (Pauling scale value of 3.7 for the OCF₃ group) withdraws electron density from the naphthalene π-system, which is expected to lower both the HOMO and LUMO energy levels. nih.gov This modulation of the frontier molecular orbitals directly tunes the material's bandgap, a critical parameter for applications in organic solar cells and light-emitting diodes. pku.edu.cn

Charge transport in organic semiconductors typically occurs via a hopping mechanism between localized states. mdpi.com The efficiency of this process, quantified by charge carrier mobility, is influenced by molecular packing and electronic coupling. nih.gov While direct experimental data for this compound is not widely available, the introduction of fluorine is known to influence intermolecular interactions. The polar C-F bonds can lead to specific packing motifs in the solid state, potentially enhancing the electronic coupling between adjacent molecules and thereby facilitating more efficient charge transport. NDI derivatives are known to form thin films with high charge-carrier mobility values, a property that functionalization aims to optimize. gatech.edu

A major challenge in organic electronics is the degradation of materials upon exposure to environmental factors, including UV radiation. Photochemical stability is therefore a crucial design consideration. mdpi.com Fluorinated compounds are renowned for their high stability, which stems from the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol). mdpi.com This inherent stability makes the trifluoromethyl group, and by extension the difluoromethoxy group, resistant to chemical, thermal, and photochemical degradation. mdpi.com

Naphthalene diimide-based materials are themselves noted for being remarkably stable chemically and photochemically. gatech.edu By combining the robust naphthalene core with two difluoromethoxy substituents, this compound is rationally designed to exhibit enhanced resistance to UV degradation. This makes it a promising candidate for active components in long-lasting organic electronic devices that must operate under ambient conditions.

Rational Design of Molecular Probes and Research Tools

The same properties that make the difluoromethoxy group valuable in drug design also make it useful for creating specialized molecular probes and research tools. The ability to fine-tune binding affinity and physicochemical properties allows for the rational design of molecules that can interact with biological systems in a highly specific manner.

Beyond hydrogen bonding, fluorine atoms can participate in favorable multipolar interactions, such as C–F···C=O contacts with protein backbone carbonyls, which can significantly enhance ligand binding affinity. nih.gov The unique electronic nature of the -OCF₂H group can thus be exploited to design highly potent and selective molecular probes for studying biological targets.

The optimization of a molecule's properties, often referred to as ADME (absorption, distribution, metabolism, and excretion), is critical for its function as a drug or probe. mdpi.com Lipophilicity is a key parameter that governs a compound's ability to cross biological membranes. researchgate.netyoutube.com The difluoromethoxy group is a powerful tool for tuning this property. researchgate.net

As previously mentioned, the -OCF₂H group can enhance lipophilicity, which often improves membrane permeability. researchgate.netresearchgate.net The change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4, providing a means for subtle adjustments. acs.org This "dynamic lipophilicity" allows the group to adjust to its molecular surroundings, potentially facilitating passage through the varied polar and nonpolar environments of a cell membrane. researchgate.netnih.gov By strategically placing difluoromethoxy groups on a scaffold like naphthalene, chemists can rationally design molecules with tailored permeability profiles, enabling them to reach intracellular targets that might otherwise be inaccessible. researchgate.netufz.de

Table 2: Influence of the Difluoromethoxy Moiety on Molecular Properties

| Property | Effect of -OCF₂H Introduction | Rationale / Mechanism | Application Area |

|---|---|---|---|

| Binding Affinity | Enhancement | Acts as a hydrogen bond donor; participates in multipolar interactions. researchgate.netnih.govnih.gov | Molecular Probes, Medicinal Chemistry |

| Lipophilicity | Tunable Increase | "Dynamic lipophilicity" due to conformational flexibility; moderate Hansch π value. researchgate.netacs.orgnih.gov | Drug Design, Molecular Probes |

| Membrane Permeability | Enhancement | Optimized lipophilicity facilitates passage through lipid bilayers. researchgate.netresearchgate.net | Drug Design, Research Tools |

| Bandgap | Modulation | Strong electron-withdrawing nature alters HOMO/LUMO energy levels. nih.govpku.edu.cn | Organic Electronics |

| Photostability | Increased Resistance | High C-F bond energy resists degradation by UV radiation. mdpi.com | UV-Resistant Materials |

Site-Selective Functionalization of Complex Molecules (e.g., proteins)

The application of this compound in the site-selective functionalization of complex molecules like proteins is a specialized area of research for which direct evidence is not currently available in public literature. However, the principles of such applications can be discussed in the broader context of fluorinated compounds and bioconjugation techniques.

Site-selective protein modification is a powerful tool for studying protein function and developing new therapeutics. nih.gov The introduction of unique chemical handles onto a protein allows for the precise attachment of payloads such as drugs, imaging agents, or polymers.

The difluoromethoxy group, while not a conventional bioorthogonal handle, possesses unique electronic properties that could potentially be exploited for novel protein modification strategies. The reactivity of the difluoromethoxy group itself is generally low under physiological conditions, which is a desirable trait for a bioorthogonal moiety as it prevents unwanted side reactions with biological macromolecules. nih.gov

Hypothetical Functionalization Strategy:

A hypothetical approach for using a molecule like this compound in protein functionalization could involve its derivatization to include a reactive group capable of forming a covalent bond with a specific amino acid residue on a protein. For this to be effective, the reactive group would need to exhibit high selectivity for its target residue over other functional groups present on the protein surface.

Table: Key Considerations for Site-Selective Protein Functionalization

| Factor | Description |

| Selectivity | The ability of the reagent to react with a specific site on the protein. |

| Biocompatibility | The reaction should proceed under physiological conditions (pH, temperature) without harming the protein or organism. |

| Kinetics | The reaction should proceed at a reasonable rate at low concentrations. |

| Stability | The resulting linkage between the probe and the protein should be stable. |

Research Findings on Related Chemistries:

While no studies directly employ this compound for protein functionalization, research on other fluorinated molecules and related chemical reactions provides a foundation for this concept. For instance, the development of photocatalytic methods for the difluoromethoxylation of arenes highlights the ongoing interest in accessing and utilizing the OCF2H group. nih.gov Such methods could potentially be adapted for the synthesis of protein-reactive probes.

Furthermore, the field of bioorthogonal chemistry has established a variety of reactions that enable the selective modification of proteins. These typically involve the reaction of a bioorthogonal reporter group, which can be introduced into a protein via genetic or chemical methods, with a complementary probe. While the difluoromethoxy group is not a standard bioorthogonal reporter, its unique electronic nature could inspire the development of new bioorthogonal reactions.

Q & A

Q. What are the common synthetic routes for preparing 1,6-Bis(difluoromethoxy)naphthalene, and how do reaction conditions influence yield and purity?

The synthesis of naphthalene derivatives like this compound typically involves nucleophilic aromatic substitution (NAS) or catalytic hydrogenation of precursor compounds. For fluorinated derivatives, NAS is favored due to the electronegativity of fluorine, which enhances reactivity at specific positions. Key factors include:

- Catalyst selection : Transition metals (e.g., palladium) or phase-transfer catalysts may improve regioselectivity.

- Temperature control : Elevated temperatures (80–120°C) are often required to activate aromatic rings.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Yield optimization requires careful monitoring of stoichiometry and purification via column chromatography or recrystallization .

Q. How does the substitution pattern (1,6-difluoromethoxy groups) affect the electronic and steric properties of naphthalene compared to other isomers?

The 1,6-difluoromethoxy substitution introduces significant electron-withdrawing effects due to fluorine’s electronegativity, which lowers the π-electron density of the naphthalene ring. This alters:

- Reactivity : Enhanced susceptibility to electrophilic substitution at electron-deficient positions.

- Steric hindrance : The bulkiness of difluoromethoxy groups may restrict access to reactive sites, influencing binding interactions in biological systems.

Comparative studies with 2,7-isomers suggest that regiochemistry impacts intermolecular interactions, such as π-π stacking in materials science applications .

Advanced Research Questions

Q. What strategies are recommended for optimizing regioselectivity in the synthesis of this compound to minimize by-products?

Regioselectivity challenges arise due to competing substitution pathways. Strategies include:

- Protecting group chemistry : Temporarily block reactive positions to direct substitution to the desired 1,6-positions.

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity via uniform heating.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites and transition states to guide experimental design.

Post-synthetic analysis via NMR and mass spectrometry is critical to identify and quantify by-products .

Q. How can computational methods such as DFT or QSPR models predict the physicochemical properties or reactivity of this compound?

- DFT calculations : Simulate electronic structure, frontier molecular orbitals (HOMO/LUMO), and charge distribution to predict reactivity with biological targets or materials.

- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with properties like solubility or metabolic stability.

These methods reduce experimental trial-and-error, particularly in drug design and materials science .

Q. In studies observing contradictory biological activity data for this compound derivatives, what experimental factors should be re-evaluated to resolve discrepancies?

Contradictions often arise from:

- Exposure characterization : Inconsistent dosing or incomplete documentation of solvent effects.

- Blinding protocols : Lack of blinding in in vitro assays may introduce observer bias.

- Data attrition : Exclusion of outliers without justification skews results.

Re-evaluate studies using standardized risk-of-bias tools (e.g., Tables C-5 to C-7 in ATSDR guidelines) to assess confounding variables and improve reproducibility .

Q. What are the key considerations for designing in vitro assays to evaluate the interaction of this compound with biological targets such as enzymes or receptors?

- Target validation : Use crystallography or mutagenesis to confirm binding sites.

- Assay conditions : Maintain physiological pH (7.4) and temperature (37°C) to mimic in vivo environments.

- Fluorophore labeling : Incorporate fluorescent tags for real-time monitoring of binding kinetics.

- Control experiments : Include competitive inhibitors to validate specificity.

Data should be normalized to account for solvent effects (e.g., DMSO cytotoxicity) .

Q. How do fluorinated substituents in this compound influence its metabolic stability and potential as a pharmacophore in drug design?

Fluorine atoms enhance:

- Lipophilicity : Improves membrane permeability (logP ~2.5–3.0).

- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds.

- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins.

Structure-activity relationship (SAR) studies should compare fluorinated vs. non-fluorinated analogs to isolate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.